molecular formula C7H11ClN2 B8805691 2-Methylaminoaniline hydrochloride CAS No. 81684-80-2

2-Methylaminoaniline hydrochloride

Cat. No.: B8805691
CAS No.: 81684-80-2
M. Wt: 158.63 g/mol
InChI Key: IWRJMQUPCKSBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylaminoaniline hydrochloride (synonym: 2-methylaniline hydrochloride, o-toluidine hydrochloride) is an aromatic amine derivative with the molecular formula C₇H₁₀ClN and a molecular weight of 143.61 g/mol. Structurally, it consists of a benzene ring substituted with a methyl group (-CH₃) at the ortho position relative to the primary amine (-NH₂), forming a hydrochloride salt. This compound is widely utilized in industrial synthesis, including dye manufacturing and chemical intermediates.

Properties

CAS No.

81684-80-2

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

2-N-methylbenzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,8H2,1H3;1H

InChI Key

IWRJMQUPCKSBFP-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methylaminoaniline hydrochloride with structurally related aromatic amines and their salts, focusing on molecular properties, substituent effects, and applications.

4-Chloro-2-methylaniline Hydrochloride

  • Molecular Formula : C₇H₈Cl₂N (hypothetical, based on parent amine + HCl).
  • Substituents : Chlorine at the para position and methyl at the ortho position.
  • Key Differences: The chlorine atom increases molecular polarity and reactivity compared to 2-methylaminoaniline hydrochloride, making it more suitable for electrophilic substitution reactions. Limited data on its physical properties are available in the provided evidence .

2-[(Dimethylamino)methyl]aniline Hydrochloride

  • Molecular Formula : C₉H₁₅ClN₂.
  • Molecular Weight : 186.68 g/mol .
  • Substituents: A dimethylamino group (-N(CH₃)₂) attached via a methylene bridge (-CH₂-) to the benzene ring.
  • Key Differences: The dimethylamino group enhances solubility in polar solvents and alters basicity. This compound is often used in pharmaceutical synthesis due to its tertiary amine functionality .

2-Bromo-3-methoxyaniline Hydrochloride

  • Molecular Formula: C₇H₇BrClNO.
  • Molecular Weight : 238.51 g/mol .
  • Substituents : Bromine at position 2 and methoxy (-OCH₃) at position 3.
  • Key Differences: The bromine and methoxy groups increase steric hindrance and electronic effects, reducing reactivity in nucleophilic substitutions compared to 2-methylaminoaniline hydrochloride. This compound is valued in agrochemical research .

2-(2-Aminoethyl)aniline Dihydrochloride

  • Molecular Formula : C₈H₁₂Cl₂N₂ (hypothetical, based on dihydrochloride salt).
  • Substituents: A primary amine (-NH₂) and an aminoethyl (-CH₂CH₂NH₂) group.
  • Key Differences: The dihydrochloride salt and extended alkyl chain improve water solubility, making it a precursor for polymer coatings and surfactants.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
2-Methylaminoaniline hydrochloride C₇H₁₀ClN 143.61 -NH₂ (ortho), -CH₃ (ortho), HCl 267–268 Dyes, chemical intermediates
4-Chloro-2-methylaniline hydrochloride C₇H₈Cl₂N ~176.04* -Cl (para), -CH₃ (ortho), HCl Not reported Reactive intermediates
2-[(Dimethylamino)methyl]aniline hydrochloride C₉H₁₅ClN₂ 186.68 -CH₂N(CH₃)₂ (ortho), HCl Not reported Pharmaceuticals
2-Bromo-3-methoxyaniline hydrochloride C₇H₇BrClNO 238.51 -Br (ortho), -OCH₃ (meta), HCl Not reported Agrochemicals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.